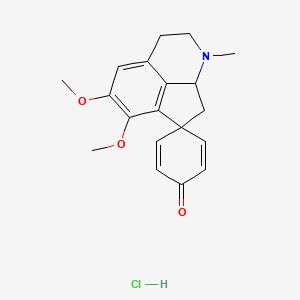

Pronuciferine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1862-43-7 |

|---|---|

Molecular Formula |

C19H22ClNO3 |

Molecular Weight |

347.8 g/mol |

IUPAC Name |

10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one;hydrochloride |

InChI |

InChI=1S/C19H21NO3.ClH/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19;/h4-5,7-8,10,14H,6,9,11H2,1-3H3;1H |

InChI Key |

JLLHVAPVHQNQOC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC.Cl |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways of Pronuciferine Hydrochloride

Fundamental Enzymatic Transformations in Proaporphine Alkaloid Biosynthesis

The formation of the proaporphine scaffold of pronuciferine (B1678250) begins with foundational molecules and enzymatic steps common to a large class of plant-specialized metabolites.

Benzylisoquinoline alkaloids (BIAs) represent a diverse group of over 2,500 specialized metabolites derived from the amino acid L-tyrosine. mdpi.com They serve as the foundational precursors for the synthesis of more complex alkaloids, including pronuciferine. researchgate.net The biosynthetic journey begins with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.comnih.gov This initial reaction, known as the Pictet-Spengler condensation, is a critical step that forms the basic 1-benzylisoquinoline (B1618099) core structure, (S)-norcoclaurine, which is the common precursor to almost all BIAs. mdpi.comnih.gov From this central intermediate, a series of modifications, including methylations and intramolecular coupling reactions catalyzed by specific enzyme families, leads to the vast structural diversity seen in BIAs, which are categorized into subclasses like protoberberines, aporphines, and proaporphines. maxapress.comnih.gov In the sacred lotus (B1177795), intermediates derived from norcoclaurine are channeled into the proaporphine pathway to ultimately yield pronuciferine. mdpi.comnih.gov

The three-dimensional arrangement, or stereochemistry, of the precursor molecules is a critical determinant in the biosynthesis of pronuciferine and other BIAs. The specific enantiomer (R or S form) of the initial norcoclaurine molecule dictates the subsequent metabolic pathways.

While many well-studied BIA-producing plants in the order Ranunculales (like the opium poppy) predominantly utilize (S)-norcoclaurine to produce S-configured alkaloids, the sacred lotus (Nelumbo nucifera) is distinct in its preference for R-enantiomers. nih.govscholaris.canih.gov Although both (R)- and (S)-norcoclaurine have been detected in sacred lotus, the plant's metabolic machinery favors the pathway starting from (R)-norcoclaurine. nih.govmaxapress.com This preference is driven by the action of R-enantiospecific enzymes, particularly methyltransferases and cytochrome P450 oxidoreductases (CYPs), which selectively process the (R)-configured intermediates. nih.govmaxapress.com This dedicated (R)-route is essential for the formation of the plant's characteristic alkaloids, including the proaporphine pronuciferine. nih.govresearchgate.net The stereospecificity of these enzymes ensures that (R)-N-methylcoclaurine and its derivatives are channeled towards the construction of the proaporphine scaffold. nih.govresearchgate.net

The prevalence of the (S)-pathway in other organisms and the biotechnological interest in producing lotus-specific alkaloids have led to the development of artificial biosynthetic routes. Researchers have successfully engineered a stereochemical "inversion" pathway to produce (R)-configured precursors from the more commonly synthesized (S)-norcoclaurine. nih.govresearchgate.net This de novo synthesis approach utilizes a two-step enzymatic process involving dehydroreticuline synthase (DRS) and dehydroreticuline reductase (DRR). researchgate.netbiorxiv.org By exploiting the unique substrate specificity of these enzymes, particularly DRS from the common poppy (Papaver rhoeas), scientists can convert (S)-norcoclaurine into (R)-N-methylcoclaurine or (R)-armepavine. nih.govresearchgate.net This artificially produced (R)-intermediate can then be fed into the subsequent enzymatic steps, including the critical cyclization catalyzed by CYP80G enzymes, to generate pronuciferine in engineered microbial systems. nih.govresearchgate.net

Stereochemical Considerations in Biosynthetic Routes

Key Enzymatic Catalysis in Pronuciferine Formation

The construction of the defining proaporphine structure of pronuciferine is catalyzed by a specific class of enzymes that perform a crucial intramolecular coupling reaction.

Cytochrome P450 monooxygenases (CYPs) are a vast superfamily of heme-containing enzymes that catalyze a wide array of oxidative reactions in the metabolism of both endogenous and exogenous compounds. nih.govlongdom.org In plant BIA metabolism, specific CYP families are responsible for the critical C-C and C-O phenol (B47542) coupling reactions that create the diverse alkaloid skeletons. maxapress.comacs.org The formation of the proaporphine scaffold is specifically catalyzed by enzymes belonging to the CYP80G subfamily. researchgate.netacs.org

Research has identified the specific enzyme from sacred lotus, NnCYP80G, as a proaporphine synthase. researchgate.netbiorxiv.org This enzyme stereospecifically catalyzes the intramolecular C-C phenol coupling of the (R)-configured precursor, (R)-armepavine (also known as (R)-N-methylcoclaurine), to form the proaporphine alkaloid pronuciferine. researchgate.netresearchgate.netbiorxiv.org Studies have also identified a superior ortholog from the Peruvian nutmeg (Laurelia sempervirens), named LsCYP80G, which performs the same stereospecific conversion. nih.govresearchgate.net Some findings suggest this conversion may proceed via the intermediate glaziovine (B1671578), which is then methylated to yield pronuciferine. nih.govresearchgate.net Regardless of the precise intermediate, the CYP80G-catalyzed reaction is the committed step in creating the characteristic dienone spiro-cyclohexane structure of pronuciferine from its 1-benzylisoquinoline precursor. researchgate.netbiorxiv.org

Data Tables

Table 1: Key Enzymes in the Biosynthetic Pathway of Pronuciferine

| Enzyme | Enzyme Class | Substrate(s) | Product(s) | Role in Pathway |

| Norcoclaurine Synthase (NCS) | Pictet-Spenglerase | Dopamine, 4-hydroxyphenylacetaldehyde | (R,S)-Norcoclaurine | Forms the initial benzylisoquinoline core structure. maxapress.commdpi.com |

| O-methyltransferases (OMTs) | Methyltransferase | (R)-Norcoclaurine, (R)-Coclaurine | (R)-Coclaurine, (R)-N-methylcoclaurine | Adds methyl groups to the precursor molecule. maxapress.comscholaris.ca |

| N-methyltransferase (NMT) | Methyltransferase | (R)-Coclaurine | (R)-N-methylcoclaurine | Adds a methyl group to the nitrogen atom. maxapress.com |

| NnCYP80G / LsCYP80G | Cytochrome P450 Monooxygenase | (R)-Armepavine / (R)-N-methylcoclaurine | Pronuciferine (or Glaziovine) | Catalyzes the key intramolecular C-C phenol coupling to form the proaporphine scaffold. nih.govresearchgate.net |

| Dehydroreticuline Synthase (DRS) | FAD-dependent oxidase | (S)-Reticuline / (S)-N-methylcoclaurine | 1,2-dehydroreticuline intermediate | Artificial Pathway: First step in stereochemical inversion from (S) to (R) precursors. researchgate.netbiorxiv.org |

| Dehydroreticuline Reductase (DRR) | Reductase | 1,2-dehydroreticuline intermediate | (R)-Reticuline / (R)-N-methylcoclaurine | Artificial Pathway: Second step in stereochemical inversion to yield the required (R)-precursor. researchgate.netbiorxiv.org |

Specific Methylation Reactions Leading to Pronuciferine from Glaziovine

Pronuciferine is formed from its immediate precursor, glaziovine, through a specific methylation reaction. nih.govbiorxiv.orgresearchgate.net Research has shown that the O-methylation of glaziovine yields pronuciferine. clockss.orgsci-hub.sersc.org This biochemical step is a critical part of the aporphine (B1220529) alkaloid biosynthesis pathway in sacred lotus. nih.govbiorxiv.orgresearchgate.net While the precise enzyme from Nelumbo nucifera has not been definitively isolated and characterized in all studies, the conversion is a known transformation in the biosynthesis of these alkaloids. clockss.orgsci-hub.sersc.org

Conversion of (R)-N-methylcoclaurine to Glaziovine

The biosynthesis of glaziovine, the direct precursor to pronuciferine, originates from (R)-N-methylcoclaurine. nih.govbiorxiv.orgresearchgate.net This conversion is catalyzed by a stereospecific enzyme, a cytochrome P450 of the CYP80G family, specifically NnCYP80G in sacred lotus. nih.govbiorxiv.orgresearchgate.net This enzyme facilitates an intramolecular C-C phenol coupling reaction in (R)-N-methylcoclaurine to form the proaporphine scaffold of glaziovine. nih.govbiorxiv.orgresearchgate.netresearchgate.net The reaction is stereospecific, favoring the (R)-enantiomer of N-methylcoclaurine, which is a notable characteristic of benzylisoquinoline alkaloid biosynthesis in sacred lotus, distinguishing it from pathways in other plants like the opium poppy where (S)-enantiomers are predominant. nih.govresearchgate.net In some organisms, other CYP80 enzymes, such as AcCYP80Q8 from Aristolochia contorta and SyCYP80Q5 from Stephania yunnanensis, have also been shown to catalyze the formation of glaziovine from N-methylcoclaurine. mdpi.commdpi.comresearchgate.net

Precursor-Product Relationships

The biosynthetic pathway of pronuciferine is part of a larger network of alkaloid synthesis, with clear relationships between precursor molecules and their resulting products.

Pronuciferine as a Presumed Biosynthetic Precursor to Nuciferine (B1677029)

Pronuciferine is widely regarded as the direct biosynthetic precursor to nuciferine, a major aporphine alkaloid in sacred lotus. nih.govbiorxiv.orgresearchgate.netresearchgate.netmaxapress.com The proposed conversion of pronuciferine to nuciferine involves a dienone-phenol rearrangement. sci-hub.se This chemical transformation would be followed by dehydration to yield the stable aporphine structure of nuciferine. sci-hub.semaxapress.com While this is the chemically feasible and accepted hypothesis, the specific enzyme responsible for this conversion in vivo has not yet been fully identified and characterized. researchgate.netmaxapress.com

Incorporation Studies Using Deuterated Precursors (e.g., L-Tyrosine)

To confirm the biosynthetic pathway of pronuciferine and other related alkaloids, in vivo labeling studies using deuterated precursors have been conducted. nih.govscholaris.ca When sacred lotus plants were fed with L-tyrosine-d8, the deuterium (B1214612) label was successfully incorporated into key intermediates and final products of the benzylisoquinoline alkaloid pathway. nih.gov Specifically, deuterated versions of norcoclaurine, coclaurine, N-methylcoclaurine, and importantly, pronuciferine-d5 and nuciferine-d4 were detected. nih.gov These findings provide strong empirical evidence that L-tyrosine is a primary precursor in the biosynthesis of pronuciferine and nuciferine in sacred lotus. nih.govscholaris.ca The pattern of deuterium loss observed in the products is consistent with the known enzymatic reactions in the pathway, such as hydroxylation and condensation. nih.gov

Interactive Data Tables

Table 1: Key Enzymatic Conversions in Pronuciferine Biosynthesis

| Precursor | Enzyme Family | Specific Enzyme (Organism) | Product |

| (R)-N-methylcoclaurine | Cytochrome P450 | NnCYP80G (Nelumbo nucifera) | Glaziovine |

| Glaziovine | Methyltransferase | Not fully specified | Pronuciferine |

| Pronuciferine | Unknown | Unknown | Nuciferine |

Strategies for Chemical Synthesis of Pronuciferine Hydrochloride

Total Synthesis Approaches to Pronuciferine (B1678250) and its Analogues

The total synthesis of pronuciferine and its related alkaloids has been a challenging endeavor for organic chemists, leading to the development of several innovative synthetic routes.

Classical Synthetic Methodologies (e.g., Bischler-Napieralski Synthesis)

The Bischler-Napieralski reaction is a cornerstone in the synthesis of isoquinoline (B145761) alkaloids, including the precursors to pronuciferine. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction facilitates the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), to form 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.org The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com The presence of electron-donating groups on the aromatic ring enhances the reaction's efficiency. jk-sci.com

In the context of pronuciferine synthesis, a key strategy involves the construction of the isoquinoline ring system early in the synthetic sequence. clockss.org For instance, the first total synthesis of (±)-pronuciferine, reported by Bernauer in 1964, utilized a Bischler-Napieralski reaction to form a key amino ester intermediate from homoveratrylamine. clockss.org This intermediate was then further elaborated through several steps, including a Robinson annulation, to construct the characteristic dienone ring of the proaporphine skeleton. clockss.org Another approach involves constructing the isoquinoline ring at a later stage of the synthesis. clockss.org

Key Features of the Bischler-Napieralski Reaction:

Reactants: β-arylethylamides or β-arylethylcarbamates. wikipedia.org

Reagents: Dehydrating agents like POCl3, P2O5, SnCl4, BF3 etherate. wikipedia.org

Products: 3,4-dihydroisoquinolines, which can be oxidized to isoquinolines. wikipedia.org

A significant side reaction to consider is the retro-Ritter reaction, which can be minimized by using nitriles as solvents or employing reagents like oxalyl chloride. organic-chemistry.orgjk-sci.com

Enantioselective Synthesis Techniques for Pronuciferine and Nuciferine (B1677029)

Achieving stereocontrol in the synthesis of pronuciferine and its aporphine (B1220529) alkaloid relative, nuciferine, is crucial for studying their specific biological activities. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

One effective method for the enantioselective synthesis of aporphines like nuciferine involves the catalytic asymmetric hydrogenation of a dehydroaporphine intermediate. researchgate.net This has been accomplished using a chiral iridium(I) catalyst in a late-stage hydrogenation step. researchgate.net Another approach utilizes a chiral auxiliary-based isoquinoline compound which undergoes a diastereoselective reaction, followed by separation of the diastereomers and subsequent transformation into the desired (S)- and (R)-enantiomers of nuciferine. researchgate.net

For the synthesis of nuciferine enantiomers, a route involving the catalytic asymmetric hydrogenation of 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediates has been successfully employed. nih.gov This method has proven efficient for producing enantiomerically pure aporphines. nih.gov

Palladium-Catalyzed Coupling Reactions in Proaporphine Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in modern organic synthesis, offering high selectivity and functional group tolerance. researchgate.net These reactions are instrumental in forming carbon-carbon bonds, a key step in constructing complex molecular architectures like the proaporphine skeleton. mdpi.com

In the synthesis of aporphine analogues, an intramolecular dehydrogenative coupling of two inert aryl C-H bonds has been achieved using a palladium catalyst. nih.gov This C-H bond activation strategy provides a novel route to the aporphine core. nih.gov Similarly, palladium-catalyzed intramolecular α-arylation of esters has been developed to construct the tetrahydroisoquinoline ring system, a crucial component of many alkaloids. mdpi.com This method involves the coupling of an aryl iodide with an ester enolate. mdpi.com

The Mizoroki-Heck reaction, a palladium-catalyzed olefination, has also been adapted for the intramolecular synthesis of quinoline (B57606) scaffolds, demonstrating the versatility of palladium catalysis in constructing heterocyclic systems relevant to alkaloids. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions in Alkaloid Synthesis

| Reaction Type | Catalyst/Reagents | Application | Reference |

|---|---|---|---|

| Intramolecular Dehydrogenative Coupling | Palladium Catalyst | Synthesis of aporphine analogues | nih.gov |

| Intramolecular α-Arylation of Esters | Pd(PPh3)4, K3PO4 | Construction of the tetrahydroisoquinoline core | mdpi.com |

Intramolecular Aromatic Oxidation Reactions (e.g., using Iodobenzene (B50100) Diacetate)

Hypervalent iodine reagents, such as iodobenzene diacetate (PIDA), have proven to be effective oxidants in organic synthesis, enabling unique transformations. organic-chemistry.orgorgsyn.orgwikipedia.org PIDA is a versatile reagent used for various oxidative reactions, including the oxidation of amines and phenols. orgsyn.org

A novel and efficient synthetic pathway to proaporphine alkaloids, including (±)-stepharine and (±)-pronuciferine, has been developed using PIDA for aromatic oxidation. nih.gov This method involves an unprecedented carbon-carbon bond formation between the para-position of a phenol (B47542) group and an enamide-carbon, leading to the desired spiro-cyclohexadienone structure of the proaporphine core. nih.gov This oxidative cyclization proceeds smoothly and offers a significant advancement in proaporphine synthesis. nih.gov

PIDA can be prepared from iodobenzene through oxidation with reagents like peracetic acid or sodium perborate. wikipedia.orggoogle.com It is known to mediate a variety of transformations, including the synthesis of heterocycles and enantioselective reactions. researchgate.net

Photolytic Cyclization Methods for Proaporphine Construction

Photochemical reactions offer an alternative and often efficient method for constructing complex ring systems. In 1971, the first synthesis of a proaporphine via photolytic cyclization was reported. clockss.org This approach involved the irradiation of a 1-benzyltetrahydroisoquinoline derivative. clockss.org

Derivatization and Analog Synthesis of Pronuciferine

The synthesis of derivatives and analogues of pronuciferine is crucial for exploring the structure-activity relationships of this class of alkaloids. Nuciferine, a closely related aporphine alkaloid, has been the subject of extensive derivatization studies to develop new therapeutic agents.

For instance, a series of novel nuciferine derivatives have been designed and synthesized with the aim of discovering compounds with antihyperuricemia and nephroprotective effects. nih.gov These synthetic efforts often involve modifications at various positions of the nuciferine scaffold to modulate its biological activity. The evaluation of these derivatives has led to the identification of promising lead compounds with enhanced therapeutic potential compared to the parent natural product. nih.gov

The extraction of nuciferine and its related alkaloids, such as N-nornuciferine and O-nornuciferine, from natural sources like the lotus (B1177795) leaf provides starting materials for semi-synthetic derivatization. researchgate.net Various extraction techniques, including microwave-assisted extraction with ionic liquids, have been optimized to improve the efficiency of obtaining these precursor compounds. researchgate.net

Synthesis and Isolation of Pronuciferine N-Oxide and Related Structures

The exploration of naturally occurring alkaloids has led to the discovery of novel structures such as pronuciferine N-oxide. This compound represents the first identified proaporphinoid alkaloid featuring an N-oxide functionality, expanding the diversity of this class of natural products.

Pronuciferine N-oxide was successfully isolated from the plant species Berberis coletioides. acs.orgnih.gov Alongside its parent alkaloid, pronuciferine, the N-oxide derivative was extracted and its structure meticulously determined through spectroscopic methods. acs.orgnih.gov The isolation of this compound from a natural source underscores the biosynthetic capabilities of certain plant species to produce structurally diverse alkaloids.

The structural confirmation of pronuciferine N-oxide was achieved through comprehensive spectroscopic analysis, which is a standard and crucial step in the characterization of new natural products. acs.orgnih.gov

| Compound | Source | Method of Identification | Reference |

| Pronuciferine N-oxide | Berberis coletioides | Spectroscopic evidence | acs.orgnih.gov |

| Pronuciferine | Berberis coletioides | Spectroscopic evidence | acs.orgnih.gov |

While pronuciferine N-oxide has been isolated from natural sources, its chemical synthesis, and that of its parent compound pronuciferine, presents a challenge that has been addressed through various synthetic routes. The total synthesis of (±)-pronuciferine has been accomplished, providing a foundation for accessing its derivatives. acs.orgthieme-connect.com

One notable approach to the synthesis of the proaporphine skeleton involves an aromatic oxidation with a hypervalent iodine reagent, leading to the formation of the characteristic spiro-cyclohexadienone structure. acs.org The synthesis of pronuciferine was achieved from its precursor, stepharine, through N-methylation. acs.org

Although a specific synthetic pathway for the direct N-oxidation of pronuciferine to its N-oxide is not extensively detailed in the literature, the conversion of tertiary amines to their corresponding N-oxides is a well-established chemical transformation. organic-chemistry.org General methods for N-oxidation often employ oxidizing agents such as hydrogen peroxide or peroxy acids. rsc.org For instance, sodium percarbonate has been demonstrated as an effective oxygen source for the oxidation of various tertiary nitrogen compounds to their N-oxides. organic-chemistry.org It is plausible that a similar strategy could be employed for the synthesis of pronuciferine N-oxide from pronuciferine.

Strategic Modifications of the Proaporphine Skeleton for Enhanced Activity

The proaporphine skeleton, as exemplified by pronuciferine, serves as a scaffold for the development of new compounds with potential therapeutic applications. Strategic modifications of this core structure can lead to derivatives with enhanced or novel biological activities. While specific synthetic modifications of pronuciferine for enhanced activity are not widely reported, the discovery of related naturally occurring proaporphine and aporphine alkaloids with significant biological activities highlights the potential of this structural class.

Research on extracts from Stephania epigaea has led to the isolation of several proaporphine and aporphine alkaloids, including pronuciferine itself. nih.gov Notably, some of the isolated compounds exhibited significant acetylcholinesterase (AChE) inhibitory activity. nih.gov For example, dehydrodicentrine (B173643) and epiganine B, which share structural similarities with the proaporphine core, demonstrated strong AChE inhibition. nih.gov This suggests that the proaporphine framework is a promising starting point for designing potent acetylcholinesterase inhibitors.

| Alkaloid | Source | Biological Activity | Reference |

| Pronuciferine | Stephania epigaea | - | nih.gov |

| Dehydrodicentrine | Stephania epigaea | Strong AChE inhibitor | nih.gov |

| Epiganine B | Stephania epigaea | Strong AChE inhibitor | nih.gov |

| Romerine | Stephania epigaea | Potent AChE inhibitor | nih.gov |

| Romeline | Stephania epigaea | Potent AChE inhibitor | nih.gov |

| N-methylcalycinine | Stephania epigaea | Potent AChE inhibitor | nih.gov |

| Phanostenine | Stephania epigaea | Potent AChE inhibitor | nih.gov |

| Dicentrine (B1670447) | Stephania epigaea | Potent AChE inhibitor | nih.gov |

| N-methyllaurotetanine | Stephania epigaea | Potent AChE inhibitor | nih.gov |

In a different line of research, novel hybrid molecules combining a proaporphine or aporphine alkaloid with a clerodane diterpene have been identified from Polyalthia longifolia. nih.gov These unique hybrid compounds, named polyalongarins, have demonstrated strong anti-dengue virus (DENV2) activity. nih.gov While pronuciferine was not a direct component of these hybrids, their discovery illustrates a fascinating strategy for generating chemical diversity and potent bioactivity by combining two distinct natural product scaffolds. This approach of creating hybrid molecules could be a valuable strategy for modifying the pronuciferine skeleton to explore new therapeutic avenues.

Pharmacological Investigations and Mechanistic Studies of Pronuciferine Hydrochloride

In Vitro Pharmacological Activities of Pronuciferine (B1678250) and Related Alkaloids

Modulation of Cellular Signaling Pathways

Pronuciferine, a proaporphine alkaloid, has been identified as a significant modulator of the 5'-AMP-activated protein kinase (AMPK) signaling pathway, particularly within adipocytes. Research has demonstrated that both pronuciferine and the related aporphine (B1220529) alkaloid, nuciferine (B1677029), can ameliorate glucose and lipid metabolism in insulin-resistant 3T3-L1 adipocytes. nih.gov In vitro studies using this cell line showed that treatment with pronuciferine led to a significant decrease in lipid droplets and intracellular triglyceride content. nih.gov Concurrently, it enhanced glucose uptake in these cells. nih.gov

The underlying mechanism for these metabolic improvements is attributed to the activation of the AMPK pathway. nih.gov Pronuciferine treatment was found to up-regulate the expression of Glucose Transporter Type 4 (GLUT4) and trigger the phosphorylation of the alpha subunit of AMPK. nih.gov Notably, pronuciferine exhibited a more potent effect in activating AMPK compared to nuciferine. nih.gov The activation of AMPK is a critical event, as this enzyme acts as a master regulator of cellular energy homeostasis. nih.govyoutube.com In adipocytes, AMPK activation can suppress lipogenesis (fat synthesis) and promote energy expenditure, which aligns with the observed reduction in lipid accumulation. nih.gov

Table 1: Effects of Pronuciferine on Metabolic Parameters in 3T3-L1 Adipocytes

| Parameter | Observed Effect of Pronuciferine Treatment | Associated Signaling Event | Reference |

|---|---|---|---|

| Lipid Droplets | Significantly decreased | Inhibition of lipogenesis | nih.gov |

| Intracellular Triglyceride | Significantly decreased | Inhibition of lipogenesis | nih.gov |

| Glucose Uptake | Increased | Upregulation of GLUT4 expression | nih.gov |

| AMPK Activation | Increased phosphorylation of AMPKα | Direct activation of the pathway | nih.gov |

Melanogenesis is the complex process of producing melanin (B1238610) pigments, with the enzyme tyrosinase acting as the key rate-limiting catalyst. wikipedia.orgnih.gov The inhibition of tyrosinase is a primary strategy for controlling melanin production. wikipedia.orgnih.gov While pronuciferine is an alkaloid constituent of the sacred lotus (B1177795) (Nelumbo nucifera), a plant whose extracts have been investigated for effects on melanogenesis, direct studies detailing the specific influence of pronuciferine hydrochloride on tyrosinase or other melanogenesis-related pathways are not extensively documented in the available scientific literature.

However, research into other benzylisoquinoline alkaloids isolated from Nelumbo nucifera has shown potent inhibitory effects on melanogenesis in B16 melanoma cells. nih.gov Alkaloids such as nuciferine, N-methylasimilobine, and (-)-lirinidine demonstrated significant inhibition of melanin production. nih.gov This suggests that alkaloids with a similar structural backbone, found within the same plant source as pronuciferine, possess bioactivity related to this pathway. The potential for pronuciferine to modulate melanogenesis, possibly through tyrosinase inhibition, remains an area for further investigation.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, can lead to cellular damage. researchgate.net Key enzymatic antioxidants that mitigate this stress include superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and catalase. nih.govnih.gov Malondialdehyde (MDA) is a commonly measured marker of lipid peroxidation, an indicator of oxidative damage. nih.gov

Pronuciferine has demonstrated neuroprotective activity linked to the mitigation of oxidative stress. In vitro studies on human neuronal SH-SY5Y cells showed that pronuciferine could significantly suppress neuronal cell death induced by hydrogen peroxide (H₂O₂), a potent ROS. nih.gov This protective effect points to an interaction with cellular mechanisms that counteract oxidative damage. nih.gov However, specific studies quantifying the direct impact of pronuciferine on the activity or expression levels of key antioxidant enzymes like SOD, GPX, and catalase, or on the levels of MDA, are not detailed in the currently available literature. The observed protection against H₂O₂-induced damage suggests that such interactions are plausible and warrant further research. nih.gov

While direct evidence linking pronuciferine to the Protein Kinase C (PKC), Wnt/β-catenin, Nuclear Factor-κB (NF-κB), or Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) signaling pathways is limited, studies on related alkaloids and extracts from Nelumbo nucifera provide significant insights into the potential for this class of compounds to modulate these crucial cellular regulatory networks. These pathways are fundamental to processes like inflammation, cell proliferation, and survival. nih.govyoutube.compsu.edu

NF-κB Pathway: The related aporphine alkaloid, nuciferine, has been shown to exert anti-inflammatory effects by directly interfering with the activation of the NF-κB signaling pathway. nih.gov In lipopolysaccharide-stimulated RAW 264.7 macrophage cells, nuciferine pretreatment significantly decreased the expression of pro-inflammatory cytokines by inhibiting the MAPK/NF-κB pathway. nih.gov

PI3K/Akt Pathway: Extracts from Nelumbo nucifera have demonstrated significant inhibitory potential against the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various diseases. probiologists.com Furthermore, neferine, another benzylisoquinoline alkaloid from the same plant, induces autophagy in lung cancer cells through the inhibition of the PI3K/Akt/mTOR pathway. nih.gov

There is currently a lack of specific data on pronuciferine's interaction with the PKC and Wnt/β-catenin pathways. The findings for related alkaloids strongly suggest that this structural class has the potential for broad interactions with key signaling cascades.

Table 2: Modulation of Signaling Pathways by Alkaloids Related to Pronuciferine

| Signaling Pathway | Related Compound/Extract | Observed Effect | Cell Model | Reference |

|---|---|---|---|---|

| NF-κB | Nuciferine | Inhibition of MAPK/NF-κB activation, decreased pro-inflammatory cytokines | RAW 264.7 macrophages | nih.gov |

| PI3K/Akt/mTOR | Nelumbo nucifera extract | Inhibition of the pathway | - | probiologists.com |

| PI3K/Akt/mTOR | Neferine | Inhibition of the pathway, leading to autophagy | A549 lung cancer cells | nih.gov |

Enzymes Involved in Metabolism and Biotransformation of Related Alkaloids (e.g., Cytochrome P450s, UDP-Glucuronosyltransferases, Sulfotransferases)

The biotransformation of alkaloids is a critical process that determines their pharmacokinetic profile and biological activity. This metabolism typically occurs in two phases: Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). youtube.comyoutube.com

Cytochrome P450s (CYPs): These enzymes are central to Phase I metabolism and play a key role in the biosynthesis and structural diversification of alkaloids. nih.gov Specific CYP enzymes have been identified as being responsible for the biosynthesis of aporphine alkaloids, the class to which pronuciferine is related. For instance, CYP80G6 and CYP80Q5 are involved in the formation of the aporphine scaffold, while CYP719C enzymes catalyze the formation of the methylenedioxy bridge, a common structural feature. nih.gov The metabolism of the aporphine alkaloid apomorphine (B128758) is thought to involve a minor role for the CYP450 system. wikipedia.org

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are key Phase II enzymes that conjugate molecules with glucuronic acid or sulfate (B86663) groups, respectively, to increase their water solubility and facilitate excretion. The metabolism of the aporphine alkaloid dicentrine (B1670447) has been shown to involve extensive Phase II glucuronidation, although sulfation was not observed. nih.gov Similarly, the metabolism of apomorphine involves O-glucuronidation and sulfation. wikipedia.org

While specific metabolic pathways for this compound have not been fully elucidated, the data from related aporphine and proaporphine alkaloids indicate that its biotransformation likely involves both Phase I oxidation, potentially mediated by CYPs, and subsequent Phase II conjugation reactions involving UGTs and possibly SULTs.

Table 3: Enzymes in the Metabolism of Aporphine and Related Alkaloids

| Enzyme Family | Specific Enzymes (if identified) | Role in Alkaloid Biotransformation | Related Alkaloid Example(s) | Reference |

|---|---|---|---|---|

| Cytochrome P450s (CYP) | CYP80G6, CYP80Q5, CYP719C | Biosynthesis and structural modification (Phase I) | Aporphine alkaloids | nih.gov |

| UDP-Glucuronosyltransferases (UGT) | Not specified | Glucuronide conjugation (Phase II) | Dicentrine, Apomorphine | nih.govwikipedia.org |

| Sulfotransferases (SULT) | Not specified | Sulfate conjugation (Phase II) | Apomorphine | wikipedia.org |

In Vivo Studies Utilizing Animal Models for this compound Research

The study of this compound and related alkaloids in living organisms (in vivo) is crucial for understanding their potential therapeutic effects. Animal models provide a complex biological system to assess efficacy, explore mechanisms of action, and understand how these compounds interact with various physiological and pathological processes.

While the primary focus is on in vivo models, foundational research often begins with in vitro cellular models to elucidate molecular mechanisms. Pronuciferine has been investigated in the context of metabolic regulation using the 3T3-L1 adipocyte cell line, a standard model for studying fat cell development and lipogenesis.

In a key study, both pronuciferine and the related alkaloid nuciferine were examined for their effects on lipogenesis and glucose uptake in insulin-resistant 3T3-L1 adipocytes. The findings demonstrated that both compounds significantly reduced the accumulation of lipid droplets and intracellular triglyceride content. nih.gov Furthermore, they enhanced glucose uptake in these cells. The mechanism for these effects was linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. nih.gov The research highlighted that pronuciferine exhibited a more potent effect compared to nuciferine in triggering the phosphorylation of AMPK and up-regulating the expression of glucose transporter type 4 (GLUT4). nih.gov These results suggest that pronuciferine can ameliorate glucose and lipid metabolism in insulin-resistant fat cells, pointing towards a potential role in managing metabolic disorders. nih.gov

Table 1: Effects of Pronuciferine and Nuciferine on 3T3-L1 Adipocytes

| Compound | Effect on Lipid Droplets | Effect on Intracellular Triglycerides | Effect on Glucose Uptake | Proposed Mechanism |

| Pronuciferine | Significantly Decreased | Significantly Decreased | Increased | Activation of AMPK Signaling Pathway |

| Nuciferine | Significantly Decreased | Significantly Decreased | Increased | Activation of AMPK Signaling Pathway |

This interactive table summarizes the findings from an in vitro study on insulin-resistant 3T3-L1 adipocytes. nih.gov

Direct research into the renoprotective (kidney-protecting) activities of this compound in animal models is limited. However, studies on other aporphine alkaloids provide insight into the potential of this chemical class.

Boldine (B1667363), a major aporphine alkaloid, has demonstrated renoprotective effects in animal models of hypertension-induced kidney damage. In two-kidney, one-clip (2K1C) hypertensive rats, a model for renovascular hypertension, boldine administration was found to decrease the proteinuria/creatininuria ratio, a key marker of kidney damage. nih.gov It also reduced plasma levels of thiobarbituric acid reactive substances, indicating a reduction in oxidative stress, which is a major contributor to hypertensive renal injury. nih.gov These findings suggest that aporphine alkaloids may offer kidney protection by mitigating oxidative stress. nih.gov

The potential of aporphine alkaloids to combat liver disease has been explored through studies of nuciferine, a closely related compound to pronuciferine. Research using animal models of nonalcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) has shown promising results.

In high-fat diet (HFD)-induced mouse models of NAFLD, nuciferine treatment was found to alleviate hepatic steatosis (fat accumulation in the liver) and insulin (B600854) resistance. nih.gov The proposed mechanism involves the activation of the autophagy-lysosomal pathway, a cellular cleaning process that helps remove damaged components and excess lipids. nih.gov Specifically, nuciferine was shown to activate Transcription Factor EB (TFEB), a master regulator of this pathway. nih.gov Further studies have indicated that nuciferine can also protect against HFD-induced hepatic steatosis by modulating gut microbiota and bile acid metabolism in rats. nih.gov It has also been shown to alleviate acute alcohol-induced liver injury in mice by suppressing oxidative stress and inflammation. doaj.org

Table 2: Effects of the Related Alkaloid Nuciferine in Liver Disease Models

| Animal Model | Condition | Key Findings | Proposed Mechanism of Action |

| High-Fat Diet Mice | Hepatic Steatosis, Insulin Resistance | Alleviated steatosis and insulin resistance. | Activation of TFEB-mediated autophagy–lysosomal pathway. nih.gov |

| High-Fat Diet Rats | Hepatic Steatosis | Modulated gut microbiota and bile acid metabolism. nih.gov | Inhibition of ileal FXR signaling, promotion of bile acid synthesis. nih.gov |

| Mouse Model | Acute Alcohol-Induced Liver Injury | Suppressed hepatic oxidative stress and inflammation. | Modulation of the miR-144/Nrf2/HO-1 cascade. doaj.org |

This interactive table summarizes the findings from in vivo studies on the related alkaloid nuciferine.

The aporphine alkaloid class, to which pronuciferine belongs, is known for its interaction with various biological receptors. Apomorphine, a well-known aporphine, is recognized for its stimulating effect on dopamine (B1211576) receptors and is used in the management of Parkinson's disease. wikipedia.org The interaction between dopamine D1 and D2 receptors is critical for many neurological functions, and the ability of compounds to modulate this system is a significant area of research. nih.gov While direct binding data for pronuciferine on these receptors is not widely available, the activity of related compounds suggests this is a plausible area for investigation.

In the context of metabolic disease, a key target is brown adipose tissue (BAT), which dissipates energy as heat. nih.gov Activation of BAT is considered a promising strategy to combat obesity and related disorders. nih.gov Studies have shown that the related alkaloid nuciferine can prevent obesity by activating BAT. nih.govscilit.com In animal models, nuciferine was found to alleviate diet-induced obesity and improve glucose homeostasis by increasing energy expenditure through BAT activation. nih.govscilit.com Mechanistically, nuciferine induces the expression of key genes involved in mitochondrial biogenesis and thermogenesis. nih.gov

Table 3: Target Interactions of Related Aporphine Alkaloids

| Alkaloid | Target/Activity | Disease Context | Key In Vivo/In Vitro Finding |

| Apomorphine | Dopamine Receptors | Parkinson's Disease | Acts as a dopamine receptor agonist. wikipedia.org |

| Nuciferine | Brown Adipose Tissue (BAT) Activation | Obesity, Metabolic Disorders | Increases energy expenditure and improves glucose homeostasis by activating BAT. nih.govscilit.com |

This interactive table summarizes known target interactions for aporphine alkaloids related to pronuciferine.

Preclinical research on alkaloids, like other new chemical entities, relies on the use of various animal models to ensure safety and predict efficacy in humans. Regulatory guidelines typically require testing in both rodent and non-rodent species. nih.gov

Rodent Models: Mice and rats are the most common rodent models used in alkaloid research. They are utilized for initial efficacy studies, pharmacokinetic profiling, and toxicity screening. nih.govnih.gov Genetically modified rodent models, such as those with specific genes knocked out or overexpressed, are also invaluable for investigating specific mechanisms of action, for instance, in studying the role of particular receptors or signaling pathways in the compound's effects. nih.gov

Non-Rodent Models: The dog is the most widely used non-rodent species in general toxicology studies due to extensive historical data and biological similarities to humans in certain aspects. nih.gov However, other species are chosen based on scientific rationale. Primates, such as the cynomolgus macaque or marmoset, may be used when they are the only pharmacologically relevant species, especially for biotherapeutics. nih.gov In recent years, miniature swine have been increasingly used as an alternative to dogs, offering advantages due to their anatomical, physiological, and biochemical similarities to humans. nih.gov The choice of the non-rodent species is a critical, data-driven decision based on factors like the compound's metabolism and the presence of the pharmacological target in that species. nih.gov

Efficacy Assessment in Disease Models

Structure-Activity Relationship (SAR) Studies of Pronuciferine and its Related Alkaloids

The exploration of the structure-activity relationship (SAR) of pronuciferine and its analogs is crucial for understanding the molecular features that govern their biological effects. While specific and extensive SAR studies on this compound are limited in publicly available research, valuable insights can be drawn from investigations into closely related aporphine and proaporphine alkaloids. These studies provide a framework for predicting how modifications to the pronuciferine scaffold might influence its pharmacological profile.

Elucidation of Structural Determinants for Biological Activity

Pronuciferine, a proaporphine alkaloid, possesses a distinctive spiro-cyclohexadienone-isoquinoline core. Its biological activity, particularly its neuroprotective effects, is intrinsically linked to this complex architecture. nih.gov Studies on related aporphine alkaloids, which share a similar tetracyclic core, have shed light on the key structural determinants for various biological activities, including receptor binding and enzyme inhibition. These findings offer a basis for inferring the SAR of pronuciferine.

Key Structural Features and Their Inferred Importance for Biological Activity:

The Aporphine/Proaporphine Core: The rigid tetracyclic framework is fundamental for orienting the substituent groups in a specific three-dimensional arrangement, which is critical for interaction with biological targets.

Substituents on the Aromatic Rings: The nature and position of substituents, such as methoxy (B1213986) and hydroxyl groups, on the aromatic rings (A and D rings) significantly impact activity. For instance, in a study of nuciferine derivatives, the modification of these groups led to compounds with altered antihyperuricemia and nephroprotective effects. nih.gov

The Nitrogen Atom: The basicity and steric environment of the nitrogen atom in the isoquinoline (B145761) moiety are crucial for receptor interaction. N-alkylation or the formation of N-oxides can dramatically alter pharmacological properties.

Stereochemistry: The absolute configuration of the chiral centers in the pronuciferine molecule is expected to be a critical determinant of its biological activity. In many classes of alkaloids, different enantiomers exhibit distinct pharmacological profiles.

Inferences from SAR Studies of Related Aporphine Alkaloids:

Research on aporphine alkaloids has demonstrated that subtle structural changes can lead to significant shifts in biological activity. For example, a study on a series of aporphine derivatives revealed that modifications to the substituents on the aromatic rings and the nitrogen atom influenced their antiarrhythmic activities and toxicities.

| Compound/Analog | Structural Modification | Observed Biological Activity/Inference |

| Nuciferine Analog (1j) | Modification of substituents | Optimal URAT1 inhibitory activity nih.gov |

| Pronuciferine | Proaporphine scaffold | Neuroprotective effects against oxidative stress nih.gov |

| Aporphine Derivatives | Varied substitutions | Modulation of antiarrhythmic activity |

| Azaoxoisoaporphine Derivatives | Introduction of a nitrogen atom | Altered acetylcholinesterase inhibitory activity nih.gov |

This table is generated based on findings from studies on related alkaloids and provides an inferential framework for pronuciferine.

The neuroprotective activity of pronuciferine has been linked to its ability to suppress neuronal death induced by oxidative stress. nih.gov SAR studies on other neuroprotective compounds suggest that features enabling the scavenging of reactive oxygen species and interaction with specific signaling pathways are important. nih.gov While direct evidence for pronuciferine is pending, it is plausible that its antioxidant capacity is linked to the electronic properties of its phenolic and methoxy-substituted aromatic system.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical and computational methods to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iupac.org These models are valuable for predicting the activity of novel compounds and for providing insights into the structural features that drive a particular biological response.

While specific QSAR studies dedicated to this compound were not found in the reviewed literature, the application of QSAR methodologies to related aporphine and other alkaloid classes highlights the potential of this approach.

General Principles of QSAR Applicable to Pronuciferine:

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Insights from QSAR Studies on Related Alkaloids:

A 3D-QSAR study on azaoxoisoaporphine, oxoaporphine, and oxoisoaporphine derivatives as acetylcholinesterase inhibitors successfully constructed a reliable Comparative Molecular Field Analysis (CoMFA) model. nih.gov This model identified key steric and electrostatic fields around the molecules that are crucial for their inhibitory activity. Such an approach, if applied to pronuciferine and its analogs, could elucidate the three-dimensional structural requirements for its neuroprotective or other biological activities.

Another study on steroid alkaloids with antitrypanosomal activity utilized 3D-QSAR to provide plausible structural explanations for their potency and selectivity. nih.gov This demonstrates the power of QSAR in understanding the SAR of complex natural products.

Potential Descriptors for a Pronuciferine QSAR Model:

Should a QSAR study on pronuciferine be undertaken, the following descriptors would likely be relevant:

| Descriptor Class | Specific Descriptors | Potential Relevance to Biological Activity |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Receptor binding, redox properties |

| Steric | Molecular volume, surface area, specific steric parameters | Fit within a binding pocket |

| Hydrophobic | LogP, molar refractivity | Membrane permeability, interaction with hydrophobic pockets |

| Topological | Connectivity indices, shape indices | Overall molecular shape and branching |

This table represents a hypothetical selection of descriptors for a future QSAR study on pronuciferine.

The development of robust QSAR models for pronuciferine and its derivatives would be a valuable tool in the rational design of new analogs with enhanced potency and selectivity for specific therapeutic targets.

Advanced Analytical Methodologies for Characterization and Quantification of Pronuciferine Hydrochloride

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in separating pronuciferine (B1678250) hydrochloride from complex mixtures, enabling its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the quantitative analysis of pronuciferine hydrochloride. nih.govyoutube.comyoutube.com This method offers excellent separation efficiency and sensitivity, making it suitable for determining the concentration of this alkaloid in various samples, including plant extracts. nih.govnih.gov

A typical HPLC method for this compound involves a reversed-phase column, such as a Hypersil C18, with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water containing an amine modifier like triethylamine (B128534). nih.gov Detection is commonly achieved using a UV detector set at a specific wavelength, for instance, 270 nm, where pronuciferine exhibits strong absorbance. nih.gov The method's reliability is established through validation parameters such as linearity, recovery, and precision. For instance, a reported HPLC method demonstrated a good linear relationship (r = 0.9995) for pronuciferine in the concentration range of 0.0210-0.126 µg, with an average recovery of 99.14% in the alkaloid fraction of Nelumbo nucifera and 100.5% in the crude drug. nih.gov

Table 1: HPLC Method Parameters for Pronuciferine Quantification

| Parameter | Details |

| Column | Hypersil C18 (4.6 mm x 250 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile-water with 0.1% triethylamine (gradient elution) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection Wavelength | 270 nm nih.gov |

| Column Temperature | 35°C nih.gov |

| Linear Range | 0.0210-0.126 µg (r = 0.9995) nih.gov |

| Average Recovery | 99.14% (alkaloid fraction), 100.5% (N. nucifera) nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Simultaneous Quantitative Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, offer unparalleled sensitivity and selectivity for the simultaneous quantification of multiple analytes, including this compound, in complex biological matrices. nih.govmdpi.comchromatographyonline.com This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. chromatographyonline.com

In an LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then fragmented in the mass spectrometer. nih.gov The system is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each compound, ensuring high specificity and reducing matrix interference. chromatographyonline.comnih.gov This approach allows for the development of rapid, sensitive, and reproducible methods for quantifying low levels of compounds in samples like plasma. mdpi.comnih.gov While specific LC-MS methods for this compound are not detailed in the provided results, the general principles of LC-MS/MS make it a highly suitable and powerful tool for its quantitative analysis in complex samples. nih.govmdpi.comchromatographyonline.com

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. jchps.comslideshare.netresearchgate.net It provides comprehensive information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the determination of the molecule's carbon-hydrogen framework. jchps.commdpi.com

¹H NMR spectra reveal the number of different types of protons in a molecule, their relative numbers, and their neighboring atoms through chemical shifts and spin-spin coupling patterns. jchps.com ¹³C NMR provides information about the different types of carbon atoms present. mdpi.com Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment of the molecule. researchgate.net The use of a reference standard, typically tetramethylsilane (B1202638) (TMS), allows for the accurate measurement of chemical shifts. jchps.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. vanderbilt.eduthieme-connect.de When coupled with fragmentation techniques (MS/MS or MSⁿ), it can also yield valuable structural information. thieme-connect.denih.govscirp.org

In MS analysis, the this compound molecule is first ionized, and the resulting molecular ion's m/z value provides the compound's molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, helping to confirm the molecular formula. thieme-connect.de By inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is produced, which can be interpreted to deduce the structure of different parts of the molecule. thieme-connect.denih.gov This information, often used in conjunction with NMR data, is vital for the unambiguous structural elucidation of alkaloids like pronuciferine. thieme-connect.de

Optimization of Extraction and Sample Preparation Protocols for this compound

The efficiency and accuracy of any analytical method heavily rely on the initial extraction and sample preparation steps. mdpi.com The goal is to effectively isolate this compound from the sample matrix while minimizing the co-extraction of interfering substances. nih.gov

For plant materials, this often involves an initial extraction with an organic solvent, followed by purification steps. Common techniques include liquid-liquid extraction and solid-phase extraction (SPE). nih.govnih.gov In liquid-liquid extraction, the choice of solvent is critical to selectively partition the alkaloid into the organic phase. nih.gov SPE utilizes a solid sorbent to retain either the analyte or the impurities, allowing for their separation. nih.gov

The optimization of extraction parameters such as the type of solvent, pH, temperature, and extraction time is crucial to maximize the recovery of this compound. mdpi.comnih.gov For instance, in the extraction of other alkaloids, a mixture of solvents like methyl-t-butyl ether and isopropanol (B130326) has been shown to improve extraction efficiency. nih.gov Furthermore, enzymatic hydrolysis may be employed to release conjugated forms of the analyte before extraction. nih.gov The development of green sample preparation methods, which aim to reduce solvent consumption and analysis time, is also an area of increasing interest. mdpi.com

Q & A

Q. What are the optimal extraction methods for isolating Pronuciferine hydrochloride from plant sources, and how are they validated?

this compound is commonly extracted from alkaloid-rich plant matrices like Semen Nelumbinis. A validated high-performance liquid chromatography (HPLC) method with variable liquid-solid ratios (e.g., 10:1 to 50:1) has been employed to optimize extraction efficiency. For instance, Pronuciferine recovery rates increase from 77.5% to 89.8% as solvent volume expands, suggesting solvent saturation thresholds influence yield . Validation includes spike-and-recovery tests and comparison with reference standards to ensure specificity and accuracy.

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (e.g., 280 nm) is widely used for quantification. Chromatographic conditions involve C18 columns and gradient elution with acetonitrile/water containing 0.1% formic acid. Method validation follows ICH guidelines, including linearity (R² > 0.99), precision (RSD < 2%), and limit of detection (LOD < 0.1 µg/mL) . For structural confirmation, LC-MS/MS or NMR is recommended to differentiate Pronuciferine from co-eluting alkaloids like Nuciferine.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound, like many alkaloids, requires adherence to OSHA hazard communication standards. Key protocols include:

- Use of PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal/ocular exposure .

- Storage in locked, ventilated cabinets to prevent unauthorized access .

- Emergency procedures: Flush eyes/skin with water for ≥15 minutes after exposure and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

Pronuciferine has been synthesized via photolysis of proaporphine precursors or hypervalent iodine-mediated aromatic oxidation. Key optimizations include:

- Replacing aqueous acetic acid with glacial acetic acid in photolysis, increasing yields from 28% to 89% by minimizing hydrolysis .

- Using methyl vinyl ketone in basic conditions to enhance regioselectivity during cyclization . Scalability requires inert atmospheres (N₂/Ar) to prevent oxidation byproducts.

Q. What preclinical models are suitable for evaluating the pharmacological effects of this compound?

- In vitro : Primary neuron cultures or macrophage assays to study anti-inflammatory/neuroprotective effects, with dose-response curves (e.g., 1–100 µM) .

- In vivo : Rodent models of neuroinflammation (e.g., LPS-induced cognitive impairment) or metabolic disorders. Dosing regimens (10–50 mg/kg, oral/IP) should follow NIH guidelines for humane endpoints and statistical power analysis .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in activity data (e.g., anti-inflammatory vs. pro-apoptotic effects) may arise from:

- Source variability : Differences in plant extraction efficiency (e.g., 77.5% vs. 89.8% yields) impacting compound purity.

- Assay conditions : Cell line specificity (e.g., RAW264.7 vs. BV2 microglia) or solvent interference (DMSO > 0.1% cytotoxicity).

- Solution : Replicate studies with standardized, third-party validated Pronuciferine batches and orthogonal assays (e.g., ELISA for cytokines, flow cytometry for apoptosis) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.